(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione
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Overview
Description
(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of aromatic rings, a spiro junction, and a thione group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the imino and thione functionalities. Common reagents used in these steps include chlorinated aromatic compounds, methoxy-substituted aromatic amines, and sulfur sources.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: Aromatic substitution reactions can occur on the chlorinated and methoxy-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. The imino and thione groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(3-bromophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione
- (4Z)-4-[(3-fluorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione
Uniqueness
The uniqueness of (4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione lies in its specific substitution pattern and the presence of the thione group. These features contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H24ClN3OS |
---|---|
Molecular Weight |
414.0 g/mol |
IUPAC Name |
4-(3-chloroanilino)-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C22H24ClN3OS/c1-15-10-12-22(13-11-15)20(24-17-5-3-4-16(23)14-17)25-21(28)26(22)18-6-8-19(27-2)9-7-18/h3-9,14-15H,10-13H2,1-2H3,(H,24,25,28) |
InChI Key |
SWSJPENCVMLELX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C(=NC(=S)N2C3=CC=C(C=C3)OC)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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